![molecular formula C12H12N2O2 B12123015 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a chemical compound with a unique structure that includes both methoxy groups and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a Knoevenagel condensation reaction, where the starting materials are reacted in the presence of a base to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), which plays a role in angiogenesis and tumor growth . Additionally, it can induce apoptosis in cancer cells through the activation of caspase-3 and PARP .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl: This compound shares a similar core structure but with different substituents, leading to variations in its biological activity.
1,4-Dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids: These compounds have been studied for their antimicrobial properties and show significant activity against various pathogens.
Uniqueness
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-4-7-3-8-6-13-14-12(8)9(7)5-11(10)16-2/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
MLNAEJSHZGQQIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


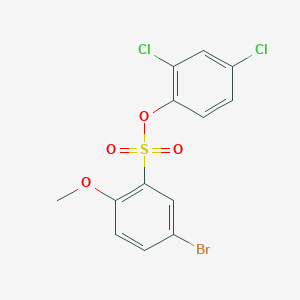

![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
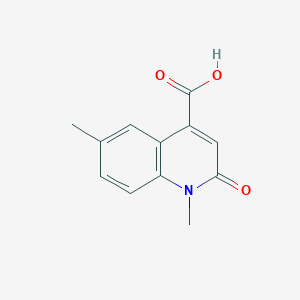
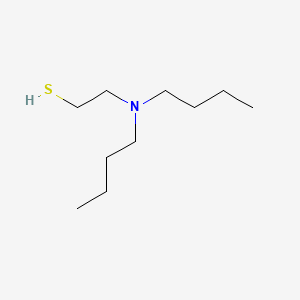
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
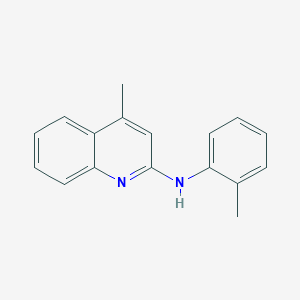
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
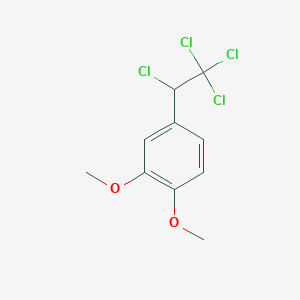
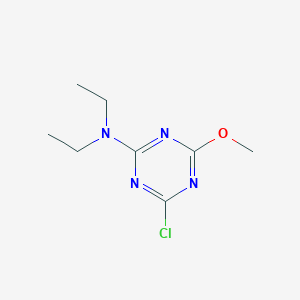
![5,6-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12123021.png)
